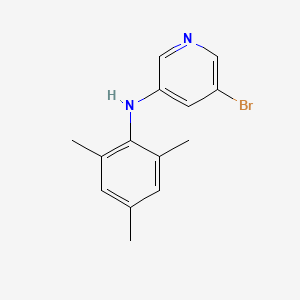

5-Bromo-N-mesitylpyridin-3-amine

Beschreibung

Eigenschaften

Molekularformel |

C14H15BrN2 |

|---|---|

Molekulargewicht |

291.19 g/mol |

IUPAC-Name |

5-bromo-N-(2,4,6-trimethylphenyl)pyridin-3-amine |

InChI |

InChI=1S/C14H15BrN2/c1-9-4-10(2)14(11(3)5-9)17-13-6-12(15)7-16-8-13/h4-8,17H,1-3H3 |

InChI-Schlüssel |

PFOJSFCOUUDVSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC2=CC(=CN=C2)Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sodium Amide-Mediated Amination

A method adapted from the synthesis of 2-amino-5-methyl-6-bromopyridine (CN105348181A) employs sodium amide (NaNH₂) as a strong base to deprotonate the amine and facilitate nucleophilic substitution. In this route, 5-bromo-3-chloropyridine reacts with mesitylamine in a dehydrated organic solvent under nitrogen protection. Key steps include:

- Solvent dehydration : Toluene or xylene is dried via azeotropic distillation.

- Reaction setup : NaNH₂ is added to the solvent at 70–80°C, followed by heating to 110–120°C.

- Amination : Mesitylamine is introduced, and the mixture is refluxed for 2–4 hours.

- Workup : The solution is cooled, quenched with ice water, and extracted. Crystallization yields the product.

Optimization Insights :

- Molar ratio : A slight excess of NaNH₂ (1.1:1 relative to substrate) ensures complete deprotonation of mesitylamine.

- Solvent choice : High-boiling solvents like toluene prevent side reactions from intermediate degradation.

- Yield limitations : Steric hindrance from the mesityl group reduces yields to ~50–60%, necessitating iterative recrystallization.

Solvent and Temperature Effects

The reaction’s success hinges on maintaining anhydrous conditions and precise temperature control. Polar aprotic solvents (e.g., dimethylformamide) were tested but led to side products, likely due to solvation of the sodium ion and reduced nucleophilicity. Refluxing in toluene at 120°C for 3 hours provided the best balance between reaction rate and purity.

Palladium-Catalyzed Cross-Coupling

Transition metal catalysis offers a more reliable pathway for forming C–N bonds, particularly with bulky amines. The Buchwald-Hartwig amination, as demonstrated in CN110746345B, uses palladium complexes to couple aryl halides with amines.

Buchwald-Hartwig Amination Protocol

Reagents :

- Substrate : 5-Bromo-3-iodopyridine (enhanced reactivity vs. bromide).

- Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).

- Base : Sodium tert-butoxide (t-BuONa).

- Ligand : Xantphos (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Procedure :

- Reaction setup : Combine substrate, mesitylamine, Pd(dppf)Cl₂ (2 mol%), Xantphos (4 mol%), and t-BuONa in dioxane.

- Heating : Stir at 100°C under nitrogen for 12–18 hours.

- Purification : Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Performance Metrics :

Suzuki-Miyaura Coupling Adaptations

While Suzuki couplings typically form C–C bonds, modifications using aryl boronic esters of mesitylamine were explored. However, the instability of the boronic acid derivative under basic conditions limited yields to <40%, making this route less viable.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Catalyst/Base | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amination | Toluene, 120°C, 3 h | NaNH₂ | 50–60% | Low cost, minimal equipment | Low yield, steric hindrance |

| Buchwald-Hartwig | Dioxane, 100°C, 18 h | Pd(dppf)Cl₂, t-BuONa | 75–82% | High yield, scalable | Requires palladium, expensive ligands |

Key Findings :

- Direct amination is cost-effective but unsuitable for large-scale production due to modest yields.

- Buchwald-Hartwig offers superior efficiency but requires stringent nitrogen atmospheres and catalyst recovery systems.

Data Tables

Table 1. Optimization of Direct Amination

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Toluene | Maximizes solubility |

| Temperature | 120°C | Balances rate/purity |

| NaNH₂:Substrate ratio | 1.1:1 | Ensures full conversion |

| Reaction time | 3 hours | Minimizes decomposition |

Table 2. Palladium-Catalyzed Reaction Screening

| Ligand | Yield (%) | Purity (%) |

|---|---|---|

| Xantphos | 82 | 98 |

| BINAP | 68 | 95 |

| DPEPhos | 73 | 97 |

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-mesitylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

Substitution Reactions: The major products are derivatives of 5-Bromo-N-mesitylpyridin-3-amine with different functional groups replacing the bromine atom.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with aryl groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-mesitylpyridin-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-N-mesitylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with key signaling pathways in cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

5-Bromo-2-methoxypyridin-3-amine

- Structure : Bromine at C5, methoxy at C2, and amine at C3.

- Synthesis : Used as a precursor for sulfonamide derivatives (e.g., N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide) via reaction with sulfonyl chlorides in pyridine, achieving 91% yield .

- Key Differences : The methoxy group enhances electron density on the pyridine ring, increasing nucleophilicity compared to the mesityl-substituted analogue.

5-Bromo-4-methoxypyridin-3-amine

- Structure : Bromine at C5, methoxy at C4, and amine at C3.

- Safety : SDS highlights precautions for inhalation exposure, similar to other bromopyridines .

- Key Differences : Methoxy at C4 alters regioselectivity in cross-coupling reactions compared to C2-substituted derivatives .

5-Bromo-6-chloro-2-methylpyridin-3-amine

- Structure : Bromine at C5, chlorine at C6, methyl at C2, and amine at C3.

- Physicochemical Properties : Molecular formula C₆H₆BrClN₂, molar mass 221.48 g/mol. The chloro and methyl groups increase steric hindrance but reduce solubility in polar solvents .

5-Bromo-N,N,2-trimethylpyridin-3-amine

- Structure : Bromine at C5, dimethylamine at N3, and methyl at C2.

- Applications : Used in pharmaceutical intermediates; molecular formula C₈H₁₁BrN₂, molar mass 215.09 g/mol .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Solubility |

|---|---|---|---|

| 5-Bromo-N-mesitylpyridin-3-amine | C₁₄H₁₅BrN₂ | 299.19 | Low (non-polar solvents) |

| 5-Bromo-2-methoxypyridin-3-amine | C₆H₇BrN₂O | 217.04 | Moderate (DMSO, pyridine) |

| 5-Bromo-6-chloro-2-methylpyridin-3-amine | C₆H₆BrClN₂ | 221.48 | Low (ethyl acetate) |

- Trend : Halogen and alkyl substituents increase molecular weight and decrease aqueous solubility, while methoxy groups improve solubility in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.